molecular formula C8H8BrNO B12988093 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-ol

3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-ol

Cat. No.: B12988093
M. Wt: 214.06 g/mol
InChI Key: FKBMKCNGSWFMQS-UHFFFAOYSA-N
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Description

3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-ol is a heterocyclic compound with the molecular formula C8H8BrNO It is a derivative of cyclopenta[b]pyridine, featuring a bromine atom and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-ol typically involves multicomponent reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine, followed by alkylation with agents such as 1,2-dibromoethane or benzyl chloride . The reaction conditions often involve the use of bases like triethylamine and solvents such as ethanol or water.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Manganese triflate, tert-butyl hydroperoxide.

    Bases: Triethylamine, sodium alkoxide.

    Solvents: Ethanol, water.

Major Products

    Oxidation: 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one.

    Substitution: Various halogenated or functionalized derivatives.

Scientific Research Applications

3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-ol is not fully understood. it is believed to interact with molecular targets such as protein kinases and calcium channels, influencing various biochemical pathways . The hydroxyl group and bromine atom play crucial roles in its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-ol is unique due to the presence of both a bromine atom and a hydroxyl group, which confer distinct reactivity and potential for diverse applications in research and industry.

Properties

Molecular Formula

C8H8BrNO

Molecular Weight

214.06 g/mol

IUPAC Name

3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-ol

InChI

InChI=1S/C8H8BrNO/c9-5-3-6-7(10-4-5)1-2-8(6)11/h3-4,8,11H,1-2H2

InChI Key

FKBMKCNGSWFMQS-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1O)C=C(C=N2)Br

Origin of Product

United States

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